molecular formula C19H13ClN2OS2 B2767109 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921839-91-0

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2767109
CAS No.: 921839-91-0
M. Wt: 384.9
InChI Key: QVYQJVQACAFRHV-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is:

    Formation of Benzo[d]thiazole Moiety: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Attachment of Phenyl Group: The benzo[d]thiazole intermediate can be further reacted with a halogenated phenyl derivative under conditions that promote nucleophilic substitution.

    Incorporation of Chlorothiophene Unit: The final step involves the acylation of the phenyl-benzo[d]thiazole intermediate with 5-chlorothiophene-2-yl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.

    Reduction: Reduction reactions may target the nitro groups if present or the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Biological Probes: Used in the study of biological systems due to its fluorescent properties.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.

    Polymers: Incorporated into polymeric materials to enhance their properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-bromothiophen-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-methylthiophen-2-yl)acetamide: Contains a methyl group instead of chlorine.

Uniqueness

The presence of the chlorothiophene unit in N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide may impart unique electronic and steric properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-17-9-8-14(24-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)25-19/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYQJVQACAFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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